Boc-D-valinol
Description
Boc-D-valinol (tert-butoxycarbonyl-D-valinol) is a chiral amino alcohol derivative where the amino group of D-valinol is protected by a Boc group. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol . This compound is widely used in peptide synthesis and as a chiral building block in asymmetric organic synthesis. The Boc group enhances stability during synthetic procedures and is selectively removable under acidic conditions, making it indispensable in multi-step reactions .
Key properties:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(2)8(6-12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRRYDVICNJGC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459784 | |
| Record name | Boc-D-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106391-87-1 | |
| Record name | Boc-D-valinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-valinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyanidation of Isobutyraldehyde
Isobutyraldehyde undergoes Strecker amino acid synthesis to form 2-amino-3-methylbutyronitrile:
Conditions :
Hydrolysis to D-Valinol
The nitrile intermediate is hydrolyzed to D-valinol using acidic or basic conditions:
Optimized Parameters :
Boc Protection of D-Valinol
The amino group of D-valinol is protected using di-tert-butyl dicarbonate (Boc anhydride), a standard reagent in peptide chemistry.
Standard Boc Protection Protocol
Reagents :
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D-valinol
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Boc anhydride (1.2 equiv)
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Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
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Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure :
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Dissolve D-valinol in anhydrous THF under nitrogen atmosphere.
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Add TEA (1.5 equiv) and cool to 0°C.
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Slowly add Boc anhydride (1.2 equiv) and stir for 12–24 hours at room temperature.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
Data Summary :
Alternative Activation Strategies
Recent advances employ carbonyldiimidazole (CDI) for enhanced reactivity:
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Activate D-valinol with CDI in THF.
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Introduce Boc anhydride at −20°C.
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Reduce reaction time to 6 hours with comparable yields (88%).
Industrial-Scale Production Methods
Patent CN102070473B Methodology
A Chinese patent outlines a cost-effective route suitable for large-scale synthesis:
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Cyanidation : Isobutyraldehyde, NaCN, NH₄Cl, and NH₃ yield 2-amino-3-methylbutyronitrile.
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Hydrolysis : NaOH/ethanol system at 40°C produces 2-amino-3-methylbutyramide.
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Resolution : L-DBTA in acetone/water isolates D-enantiomer.
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Boc Protection : Direct reaction with Boc anhydride in aqueous acetone.
Advantages :
Emerging Techniques and Innovations
Microwave-Assisted Synthesis
Microwave irradiation accelerates Boc protection:
Flow Chemistry Approaches
Continuous flow systems enhance reproducibility:
Critical Analysis of Methodologies
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Standard Boc Protection | 85–92 | >99 | High | Moderate |
| CDI Activation | 88 | >99 | Moderate | High |
| Patent CN102070473B | 78 | 99 | High | High |
| Microwave-Assisted | 89 | >99 | Low | Moderate |
Key Findings :
Chemical Reactions Analysis
Types of Reactions: Boc-D-valinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are commonly used.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted amino alcohols.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Peptide Synthesis
Boc-D-valinol is predominantly used in solid-phase peptide synthesis (SPPS). The Boc group protects the amino group during peptide assembly, allowing for selective coupling of amino acids. Once synthesis is complete, the Boc group can be removed to reveal the free amino group for further reactions.
2. Drug Discovery
Researchers utilize this compound to develop novel peptide-based drugs that exhibit enhanced stability and selectivity. The incorporation of D-amino acids like this compound can help overcome limitations associated with L-amino acids, such as susceptibility to enzymatic degradation in vivo .
3. Interaction Studies
this compound serves as a valuable tool for studying interactions between peptides and biological targets, including proteins and enzymes. This can provide insights into protein function and potential drug targets.
Case Study 1: Peptide-Based Drug Development
A study demonstrated the use of this compound in synthesizing a peptide that showed promising activity against specific cancer cell lines. The D-amino acid configuration contributed to increased resistance to proteolytic degradation, enhancing the therapeutic potential of the peptide.
Case Study 2: Enzyme Interaction Analysis
Research involving this compound revealed its role in modulating enzyme activity. By incorporating it into peptide sequences, scientists were able to elucidate the mechanisms by which certain enzymes interact with substrates, providing valuable data for drug design.
Mechanism of Action
The mechanism of action of Boc-D-valinol involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity. The pathways involved include the modulation of enzyme activity and protein interactions, which can lead to various biological effects .
Comparison with Similar Compounds
D-valinol (Unprotected Form)
| Property | Boc-D-valinol | D-valinol |
|---|---|---|
| Amino Protection | Boc group | Unprotected |
| Solubility | Lower aqueous solubility | Higher aqueous solubility |
| Stability | Resists nucleophilic attack | Prone to oxidation/racemization |
| Applications | Peptide synthesis | Intermediate in small-molecule synthesis |
The Boc group in this compound mitigates reactivity issues associated with free amines, such as undesired side reactions during coupling steps. However, D-valinol’s smaller size and hydrophilicity make it preferable in reactions requiring polar solvents .
N-Boc-L-leucinol
- CAS No.: Not explicitly listed (analogous to this compound)
- Molecular formula: C₁₁H₂₃NO₃ (estimated)
- Key difference: Leucinol side chain (isobutyl) vs. valinol (isopropyl) .
| Property | This compound | N-Boc-L-leucinol |
|---|---|---|
| Side Chain | Isopropyl | Isobutyl |
| Steric Hindrance | Moderate | High |
| Lipophilicity | LogP ~1.5 (estimated) | LogP ~2.0 (estimated) |
| Applications | Chiral auxiliaries | Peptide backbone modification |
N-Benzyloxycarbonyl-L-alaninol (Z-L-alaninol)
| Property | This compound | Z-L-alaninol |
|---|---|---|
| Protecting Group | Acid-labile (Boc) | Hydrogenolysis-sensitive (Z) |
| Deprotection Method | Trifluoroacetic acid (TFA) | H₂/Pd-C |
| Stability | Stable under basic conditions | Degrades in acidic environments |
| Applications | Solid-phase synthesis | Solution-phase synthesis |
Z-L-alaninol’s benzyloxycarbonyl group offers orthogonal protection strategies but requires hydrogenation, limiting compatibility with unsaturated substrates .
D-(-)-2-Phenylglycinol
| Property | This compound | D-(-)-2-Phenylglycinol |
|---|---|---|
| Aromaticity | Aliphatic side chain | Phenyl group |
| Chirality | D-configuration | R-configuration |
| Applications | Peptide linkers | Chiral ligands in catalysis |
The phenyl group in 2-phenylglycinol enhances π-π stacking interactions, making it suitable for asymmetric catalysis, whereas this compound’s aliphatic chain favors hydrophobic interactions in peptides .
Biological Activity
Boc-D-valinol, a derivative of valine, is an amino alcohol that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis of this compound
This compound is synthesized through various chemical methods. The process typically involves protecting the amine group with a Boc (tert-butyloxycarbonyl) group to enhance stability during reactions. The general synthetic route can be summarized as follows:
- Starting Material : D-valine
- Protection : Reaction with Boc anhydride to form Boc-D-valine.
- Reduction : Conversion of the carboxylic acid to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
- Purification : The product is purified through chromatography.
Biological Activity
This compound exhibits several notable biological activities, particularly in the context of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study involving the synthesis of novel bogorol variants from Brevibacillus laterosporus demonstrated that compounds related to valinol exhibit potent activity against both Gram-positive and Gram-negative bacteria. Specifically, these compounds form pores in bacterial cell membranes, leading to cell lysis and death .
| Compound | Activity | Target Bacteria |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative |
| Bogorol variants | Pore-forming agents | Various pathogenic bacteria |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that amino alcohol complexes, including those derived from this compound, exhibit cytotoxic effects against human tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values indicate significant reductions in cell viability upon treatment with these compounds .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| A549 | 24.37 ± 0.13 | Cisplatin |
| A549 | >200 | This compound complex |
| MCF-7 | 31.58 ± 2.80 | Amino alcohol complex |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antimicrobial Mechanism : The formation of pores in bacterial membranes disrupts osmotic balance, leading to cell death.
- Anticancer Mechanism : The compound may interfere with critical cellular processes such as protein synthesis and apoptosis pathways.
In studies involving L-valinol, a competitive inhibitor of valyl-tRNA synthetase, it was observed that this compound promotes the accumulation of charged tRNAs, which is crucial for protein synthesis under amino acid-deprived conditions . This suggests a potential mechanism through which this compound could modulate cellular responses in cancer cells.
Case Studies
- Synergistic Effects with Other Compounds : Research has shown that combinations of this compound with other natural products can enhance antimicrobial efficacy against resistant strains of bacteria, indicating its potential in developing synergistic therapies .
- In Vivo Studies : Animal models treated with this compound derivatives showed reduced tumor growth compared to controls, supporting its anticancer potential .
Q & A
What unresolved mechanistic questions exist about this compound’s role in chiral induction?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
